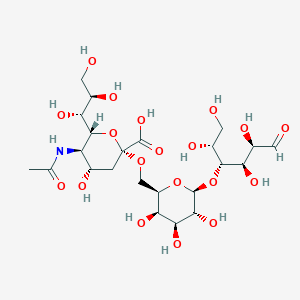

6'-Sialyllactose

Beschreibung

Eigenschaften

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO19/c1-7(28)24-13-8(29)2-23(22(38)39,43-20(13)15(34)10(31)4-26)40-6-12-16(35)17(36)18(37)21(41-12)42-19(11(32)5-27)14(33)9(30)3-25/h3,8-21,26-27,29-37H,2,4-6H2,1H3,(H,24,28)(H,38,39)/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17-,18+,19+,20+,21-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWYCXKMRSTDSP-GIGDJUIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349248 | |

| Record name | 6'-Sialyllactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6'-Sialyllactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35890-39-2 | |

| Record name | 6′-Sialyllactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35890-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6'-Sialyllactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035890392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6'-Sialyllactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6'-SIALYLLACTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU9DTA2WHJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6'-Sialyllactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the fundamental properties of 6'-Sialyllactose?

For Researchers, Scientists, and Drug Development Professionals

Abstract

6'-Sialyllactose (6'-SL) is a prominent acidic oligosaccharide found in human milk, composed of sialic acid linked to the 6-position of the galactose moiety of lactose. This trisaccharide plays a crucial role in infant development and has emerged as a molecule of significant interest for therapeutic applications due to its diverse physiological functions. This technical guide provides an in-depth overview of the fundamental properties of this compound, including its physicochemical characteristics, biological activities, and underlying molecular mechanisms. Particular focus is given to its immunomodulatory, anti-inflammatory, and prebiotic effects, as well as its emerging role in muscle function and neurodevelopment. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers and professionals in the field.

Physicochemical Properties

This compound is a trisaccharide with the chemical formula C₂₃H₃₉NO₁₉.[1] It is commonly available as a white to off-white powder, often in its sodium salt form for enhanced stability.[2][3][4] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₃H₃₉NO₁₉ | [1] |

| Molecular Weight | 633.55 g/mol | [5] |

| CAS Number | 35890-39-2 | [1] |

| Appearance | White to off-white powder | [2] |

| Solubility | Water: 50 mg/mL | [6] |

| PBS (pH 7.2): 10 mg/mL | [7] | |

| DMSO: 5 mg/mL | [7] | |

| pKa (Strongest Acidic) | 2.93 (Predicted) | |

| pKa (Strongest Basic) | 1.97 (Predicted) |

Note: The sodium salt of this compound has a molecular formula of C₂₃H₃₈NNaO₁₉ and a molecular weight of 655.53 g/mol .[3]

Biological Activities and Physiological Functions

This compound exhibits a wide range of biological activities that contribute to its physiological significance, particularly in early life, and suggest its potential for therapeutic interventions.

Immunomodulation and Anti-inflammatory Effects

6'-SL plays a significant role in modulating the immune system and exerting anti-inflammatory effects. It has been shown to mitigate inflammation by regulating key signaling pathways. In macrophage cell lines and mouse models, 6'-SL can attenuate the inflammatory response induced by lipopolysaccharide (LPS).[8] This is achieved through the inhibition of pro-inflammatory signaling cascades, including the NF-κB, Akt, and p38 MAPK pathways.[8] Furthermore, 6'-SL can directly interact with and inhibit Toll-like receptor 4 (TLR4) signaling, a critical pathway in the innate immune response to bacterial endotoxins.[9]

Prebiotic Activity

As a human milk oligosaccharide (HMO), 6'-SL functions as a prebiotic, selectively promoting the growth of beneficial gut bacteria, such as Bifidobacterium. This modulation of the gut microbiota contributes to the establishment of a healthy intestinal environment, which is crucial for immune development and overall health.

Role in Infant Development

The presence of 6'-SL in human milk is vital for the healthy development of infants. Its prebiotic properties support the maturation of the infant's gut microbiome. Moreover, the sialic acid component of 6'-SL is a crucial nutrient for brain development and cognitive function.

Enhancement of Muscle Function

Emerging research indicates that 6'-SL may have beneficial effects on muscle physiology. Studies in animal models have suggested that supplementation with 6'-SL can enhance exercise performance by increasing muscle mass and strength.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the mechanisms through which 6'-SL influences cellular responses, particularly in the context of inflammation.

Inhibition of LPS-Induced Inflammatory Signaling

This compound has been demonstrated to counteract the inflammatory effects of Lipopolysaccharide (LPS) by interfering with multiple downstream signaling cascades initiated by TLR4 activation.

Figure 1: Inhibition of LPS-induced inflammatory pathways by this compound.

Activation of the Nrf2 Antioxidant Pathway

In addition to suppressing pro-inflammatory signals, this compound can also bolster the cellular antioxidant defense system by activating the Nrf2 pathway.

Figure 2: Activation of the Nrf2 antioxidant pathway by this compound.

Modulation of the p90RSK/TGF-β/SMAD2 Signaling Pathway

Recent studies have implicated this compound in the modulation of the p90RSK/TGF-β/SMAD2 pathway, which is involved in cellular processes such as proliferation, differentiation, and extracellular matrix production.

Figure 3: Inhibition of the p90RSK/TGF-β/SMAD2 pathway by this compound.[10]

Experimental Protocols

This section provides an overview of key experimental protocols used to investigate the fundamental properties of this compound.

Western Blot Analysis of NF-κB Activation

This protocol details the detection of NF-κB p65 phosphorylation and its nuclear translocation as markers of NF-κB pathway activation.

4.1.1. Nuclear and Cytoplasmic Protein Extraction [11][12][13][14][15]

-

Culture and treat cells (e.g., RAW 264.7 macrophages) with this compound and/or LPS.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer containing protease and phosphatase inhibitors.

-

Incubate on ice to allow cells to swell.

-

Lyse the cells by mechanical shearing (e.g., passing through a narrow-gauge needle) or by adding a detergent (e.g., NP-40).

-

Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Wash the nuclear pellet with the cytoplasmic extraction buffer without detergent.

-

Resuspend the nuclear pellet in a high-salt nuclear extraction buffer containing protease and phosphatase inhibitors.

-

Incubate on ice with intermittent vortexing to lyse the nuclei and release nuclear proteins.

-

Centrifuge at high speed to pellet cellular debris. The supernatant is the nuclear extract.

-

Determine protein concentration in both cytoplasmic and nuclear fractions using a suitable method (e.g., BCA assay).

4.1.2. Immunoblotting [16][17]

-

Separate equal amounts of protein from nuclear and cytoplasmic extracts by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-NF-κB p65 (e.g., Ser536) or total NF-κB p65 overnight at 4°C. Recommended antibody dilutions are typically in the range of 1:1000.[17][18]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use loading controls such as β-actin or GAPDH for cytoplasmic extracts and Lamin B1 or Histone H3 for nuclear extracts to ensure equal protein loading.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the expression of genes encoding pro-inflammatory cytokines, such as IL-1β and MCP-1, in response to this compound treatment.

-

Isolate total RNA from treated and control cells using a suitable RNA extraction kit.

-

Assess RNA quality and quantity using spectrophotometry.

-

Synthesize cDNA from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers.

-

Example primer sequences for mouse genes:

-

MCP-1/CCL2: Forward and reverse primers are commercially available or can be designed.

-

β-actin (housekeeping gene): Use validated primers for normalization.

-

-

Run the PCR reaction on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Immunofluorescence Staining for NF-κB p65 Nuclear Translocation[21][22][23][24][25]

This method visualizes the subcellular localization of NF-κB p65.

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere.

-

Treat the cells with this compound and/or an inflammatory stimulus (e.g., LPS).

-

Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour.

-

Incubate with a primary antibody against NF-κB p65 (diluted in blocking buffer, e.g., 1:50 to 1:500) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI or Hoechst stain.

-

Mount the coverslips on microscope slides with an anti-fade mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope and capture images. Analyze the images to quantify the nuclear translocation of p65.

Dihydroethidium (DHE) Assay for Reactive Oxygen Species (ROS) Measurement

This assay is used to detect and quantify intracellular superoxide levels.[19]

-

Culture cells in a multi-well plate.

-

Treat the cells with this compound and/or a ROS-inducing agent.

-

Wash the cells with a suitable buffer (e.g., HBSS or PBS).

-

Incubate the cells with DHE solution (typically 5-10 µM in buffer) for 15-30 minutes at 37°C, protected from light.

-

Wash the cells to remove excess DHE.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation ~518 nm, emission ~606 nm) or visualize and quantify using fluorescence microscopy.

Conclusion

This compound is a multifunctional oligosaccharide with significant potential in human health and therapeutic development. Its well-characterized physicochemical properties, coupled with a growing body of evidence for its diverse biological activities, make it a compelling subject for further research. The ability of 6'-SL to modulate key signaling pathways involved in inflammation and oxidative stress provides a molecular basis for its observed beneficial effects. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and researchers aiming to explore the fundamental properties and therapeutic applications of this important human milk oligosaccharide. Further investigation into its quantitative interactions with biological targets and the elucidation of additional mechanisms of action will continue to expand our understanding of this compound and its role in health and disease.

References

- 1. This compound | C23H39NO19 | CID 643987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6′-Sialyllactose sodium salt from bovine milk or colostrum, ≥97% (HPLC) | 157574-76-0 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound Sodium | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 5. This compound Sodium Salt [benchchem.com]

- 6. abmole.com [abmole.com]

- 7. glpbio.com [glpbio.com]

- 8. Protective effect of 6′-Sialyllactose on LPS-induced macrophage inflammation via regulating Nrf2-mediated oxidative stress and inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The human milk oligosaccharides 2'-fucosyllactose and this compound protect against the development of necrotizing enterocolitis by inhibiting toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potential effects of a human milk oligosaccharide this compound on angiotensin II-induced aortic aneurysm via p90RSK/TGF-β/SMAD2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Nuclear and cytoplasmic protein extraction and Western blot [bio-protocol.org]

- 13. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 14. biomol.com [biomol.com]

- 15. bitesizebio.com [bitesizebio.com]

- 16. Phospho-NFkB p65 (Ser536) Monoclonal Antibody (T.849.2) (MA5-15160) [thermofisher.com]

- 17. NF-κB p65 Antibody | Cell Signaling Technology [cellsignal.com]

- 18. Phospho-NF-κB p65 (Ser536) (93H1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 19. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structure and Chemical Composition of 6'-Sialyllactose

Introduction: 6'-Sialyllactose (6'-SL) is a prominent acidic trisaccharide and a key bioactive component of human milk oligosaccharides (HMOs). It plays a significant role in infant nutrition, contributing to the development of the gut microbiota, immune function, and cognitive health.[1][2][3] Composed of three monosaccharide units—N-acetylneuraminic acid (a form of sialic acid), D-galactose, and D-glucose—its specific structure dictates its biological activity. This technical guide provides an in-depth overview of the chemical structure, composition, and analytical determination of this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Composition

This compound is a trisaccharide with a lactose (Galβ1-4Glc) core. Its defining feature is the attachment of an N-acetylneuraminic acid (Neu5Ac) residue to the lactose moiety.

-

Monosaccharide Units: The molecule consists of D-glucose (Glc), D-galactose (Gal), and N-acetylneuraminic acid (Neu5Ac).[4][5]

-

Glycosidic Linkages: The monosaccharides are joined by specific glycosidic bonds:

The systematic IUPAC name for this compound is 5-acetamido-3,5-dideoxy-D-glycero-α-D-galacto-non-2-ulopyranosylonic acid-(2→6)-β-D-galacto-hexopyranosyl-(1→4)-aldehydo-D-gluco-hexose.[8] In glycobiology, it is commonly abbreviated as Neu5Acα2-6Galβ1-4Glc.[9][10]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized below. Data is provided for both the free acid form and its commonly available sodium salt.

| Property | Value (Free Acid) | Value (Sodium Salt) | Source(s) |

| Molecular Formula | C₂₃H₃₉NO₁₉ | C₂₃H₃₈NO₁₉Na | [8][11][12] |

| Molecular Weight | 633.55 g/mol | 655.53 g/mol | [8][9][12] |

| CAS Number | 35890-39-2 | 157574-76-0 | [8][11][12] |

| Physical Description | Solid, white to off-white powder | Crystalline solid | [8][11] |

| Boiling Point | 1134.9 °C (at 760 mmHg) | 1134.9 °C | [9][12] |

| Density | 1.72 g/cm³ | Not specified | [12] |

| logP | -7.99 | Not specified | [12] |

| Hydrogen Bond Donors | 13 | 12 | [12] |

| Hydrogen Bond Acceptors | 19 | 19 | [12] |

Experimental Protocols for Structural Elucidation

The precise structure of this compound is confirmed using a combination of chromatographic and spectroscopic techniques.

Key Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: Provides definitive structural confirmation, including the anomeric configuration and linkage positions of the glycosidic bonds.

-

Protocol: High-resolution ¹H and 2D NMR experiments (e.g., ¹H-¹³C HSQC) are performed. Samples are typically dissolved in deuterium oxide (D₂O). The resulting spectrum is compared against a certified 6'-SL standard.[1][2][11] The relevant coupling constants and chemical shifts confirm the α(2→6) linkage between Neu5Ac and Gal, and the β(1→4) linkage between Gal and Glc.[4] For instance, data may be collected on a 600-MHz instrument at room temperature.[1][2]

-

-

Mass Spectrometry (MS):

-

Purpose: Determines the molecular weight and provides fragmentation data that helps confirm the sequence of monosaccharides. It is also the basis for highly sensitive quantification.

-

Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) is a common method for both identification and quantification of 6'-SL in complex matrices like rat plasma.[13] The precursor ion (m/z 632.4 for the deprotonated molecule [M-H]⁻) is fragmented to produce characteristic product ions (e.g., m/z 290.0).[2][13] HPLC-ESI-MS can also differentiate 6'-SL from its isomer 3'-SL, as the α(2→3) linkage in 3'-SL yields a prominent B₂ fragment that is absent in the mass spectrum of 6'-SL.[14]

-

-

High-Performance Anion-Exchange Chromatography (HPAEC):

-

Purpose: Used for the separation and quantification of acidic oligosaccharides like 6'-SL.

-

Protocol: HPAEC is often coupled with pulsed amperometric detection (PAD). The method relies on comparing the retention time of the analyte with that of a known standard. A typical setup might use a Carbopac PA200 column with a mobile phase gradient of sodium hydroxide and sodium acetate.[11]

-

Enzymatic Synthesis

While 6'-SL can be isolated from natural sources, enzymatic synthesis offers a highly specific and efficient alternative for producing large quantities for research and commercial applications.

-

Protocol: A common method utilizes an exo-α-sialidase with high transglycosylation activity and strict regioselectivity, such as the BfGH33C enzyme from Bacteroides fragilis.[2][3] In this reaction, the enzyme transfers a sialyl group from a donor molecule (e.g., a low-cost oligosialic acid or a commercial sialic acid dimer) to the 6-position of the galactose in lactose.[3][15] The reaction can achieve a high conversion ratio (>20%) in a short time (e.g., 10 minutes) under optimized conditions (e.g., pH 6.5, 50°C, 1 M lactose).[15][16]

Biological Context: Role in Polysialylation

Sialic acids derived from dietary sources like this compound are crucial precursors for vital cellular processes, including the polysialylation of the Neural Cell Adhesion Molecule (NCAM). Overexpression of polysialylated NCAM is linked to cancer metastasis, making this pathway a target for therapeutic intervention.[17]

As shown in the diagram, sialic acid is first cleaved from 6'-SL and then activated to CMP-Sialic Acid (CMP-Sia). Polysialyltransferases (polySTs) then use CMP-Sia as a donor substrate to attach long chains of sialic acid (polysialic acid) to NCAM, modulating its function in cell-cell interactions.[17]

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Enzymatic Synthesis of 6′-Sialyllactose, a Dominant Sialylated Human Milk Oligosaccharide, by a Novel exo-α-Sialidase from Bacteroides fragilis NCTC9343 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety of 6′‐sialyllactose (6′‐SL) sodium salt produced by a derivative strain (Escherichia coli NEO6) of E. coli W (ATCC 9637) as a Novel Food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. layerorigin.com [layerorigin.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound Sodium Salt [benchchem.com]

- 8. This compound | C23H39NO19 | CID 643987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound sodium salt | 157574-76-0 | OS04398 [biosynth.com]

- 10. 2,this compound (6'-SL) (95% NMR) [elicityl-oligotech.com]

- 11. This compound Sodium | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 12. This compound|lookchem [lookchem.com]

- 13. Simultaneous Quantification of 3′- and 6′-Sialyllactose in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Enzymatic Synthesis of this compound, a Dominant Sialylated Human Milk Oligosaccharide, by a Novel exo-α-Sialidase from Bacteroides fragilis NCTC9343 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. NMR Studies of the Interactions between Sialyllactoses and the Polysialytransferase Domain for Polysialylation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Virtues of 6'-Sialyllactose in Infant Nutrition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6'-Sialyllactose (6'-SL) is a prominent acidic human milk oligosaccharide (HMO) that plays a multifaceted role in infant health and development. As a bioactive component of human milk, 6'-SL contributes significantly to the establishment of a healthy gut microbiome, the maturation of the immune system, and early-life cognitive development. This technical guide provides an in-depth analysis of the biological functions of 6'-SL in infants, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are included to facilitate further research and development in the field of infant nutrition and therapeutics.

Introduction

Human milk is the gold standard for infant nutrition, providing a complex matrix of nutrients and bioactive compounds essential for optimal growth and development. Among these, human milk oligosaccharides (HMOs) are the third most abundant solid component after lactose and lipids. This compound (6'-SL), a trisaccharide composed of sialic acid linked to the galactose moiety of lactose, is a key acidic HMO with a range of biological functions.[1] Its presence in human milk, particularly in early lactation, underscores its importance during a critical period of infant development.[2] This guide will explore the core biological functions of 6'-SL, focusing on its impact on the infant gut microbiome, immune system, and neurodevelopment.

Modulation of the Infant Gut Microbiome

The establishment of a healthy gut microbiota in early life is crucial for long-term health. 6'-SL acts as a prebiotic, selectively promoting the growth of beneficial bacteria, particularly Bifidobacterium species.[1] This selective fermentation leads to the production of short-chain fatty acids (SCFAs), which have numerous benefits for the host.

Prebiotic Effect and Bifidogenic Activity

In vitro and preclinical studies have consistently demonstrated the bifidogenic nature of 6'-SL. It selectively fuels the proliferation of specific Bifidobacterium strains, such as Bifidobacterium longum, which possess the necessary enzymes to metabolize this complex sugar.[3] This gives them a competitive advantage in the infant gut, helping to establish a microbiome dominated by these beneficial microbes. A study on the in vitro utilization of 6'-SL by various gut microbes showed that Bifidobacterium longum and Bacteroides vulgatus exhibited significant growth promotion.[3]

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of 6'-SL by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate. These metabolites contribute to a lower intestinal pH, creating an environment that is less favorable for the growth of pathogenic bacteria. Butyrate, in particular, is a primary energy source for colonocytes and plays a vital role in maintaining gut barrier integrity.

Table 1: Quantitative Data on Gut Microbiome Modulation by this compound

| Parameter | Model System | 6'-SL Concentration | Observed Effect | Reference |

| Bifidobacterium Abundance | In vitro fermentation with human fecal microbiota | Not specified | Promoted the growth of Bifidobacterium longum | [3] |

| Short-Chain Fatty Acids (SCFAs) | In vitro fermentation with human fecal microbiota | Not specified | Increased production of lactate and SCFAs | [3] |

| Gut Microbiota Composition | Piglet model | 300, 600, 1200 mg/L in formula | Supported normal growth and gut development | [4][5] |

Immunomodulatory Functions

6'-SL plays a critical role in shaping the infant's immune system, offering both direct and indirect protection against pathogens. Its functions range from acting as a decoy receptor for pathogens to modulating inflammatory responses.

Anti-Adhesive and Antiviral Properties: The Decoy Receptor Mechanism

6'-SL structurally mimics the sialylated glycans on the surface of host epithelial cells that are used by various pathogens as attachment sites.[1] By binding to these pathogens in the gut lumen, 6'-SL acts as a soluble decoy receptor, preventing their adhesion to the intestinal wall and subsequent infection.[1] This mechanism has been demonstrated for a range of pathogens, including influenza viruses.[1]

Attenuation of Inflammatory Responses

6'-SL has been shown to modulate inflammatory signaling pathways, thereby protecting the infant from excessive inflammation. In vitro studies using macrophage cell lines have demonstrated that 6'-SL can attenuate the inflammatory response induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria.[6] This is achieved, in part, by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway and reducing the production of pro-inflammatory cytokines.[6]

Table 2: Quantitative Data on Immunomodulatory Effects of this compound

| Parameter | Model System | 6'-SL Concentration | Observed Effect | Reference |

| NF-κB p65 Activation | RAW 264.7 cells (LPS-stimulated) | 50-200 µM | Inhibition of LPS-induced activation | [6] |

| Reactive Oxygen Species (ROS) | RAW 264.7 cells (LPS-stimulated) | 25-200 µM | Reduction in LPS-induced ROS production | [6] |

| Viral Hemagglutination | In vitro (Influenza virus) | Varies | Inhibition of hemagglutination | [7] |

Role in Brain Development and Cognition

Sialic acid is a critical component of gangliosides and polysialic acid, which are abundant in the brain and play a crucial role in neuronal development, synaptogenesis, and memory formation.[8] 6'-SL serves as a readily available source of sialic acid for the rapidly developing infant brain.

Sialic Acid Donor for Brain Gangliosides

Dietary 6'-SL can be hydrolyzed in the gut, releasing sialic acid that can be absorbed and utilized by the brain for the synthesis of gangliosides.[8] Animal studies have shown that supplementation with sialylated oligosaccharides can increase the concentration of ganglioside-bound sialic acid in the brain.[8]

Association with Cognitive and Motor Skills

Observational studies in human infants have linked higher concentrations of 6'-SL in breast milk to improved cognitive and motor development scores at later stages.[1][9] For instance, one study found that higher levels of 6'-SL in human milk were associated with higher cognitive and motor skills scores in infants at 18 months of age, as assessed by the Bayley Scales of Infant Development.[1]

Table 3: Quantitative Data on Neurodevelopmental Effects of this compound

| Parameter | Study Population | Measurement | Association with 6'-SL | Reference |

| Cognitive and Motor Skills | Breastfed infants (n=82) | Bayley Scales of Infant and Toddler Development III at 18 months | Positive association with higher scores | [1] |

| Cognitive and Motor Development | Breastfed infants | Bayley Scales of Infant and Toddler Development III at 18 months | Positive association (β = 0.02) | [9] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the biological functions of 6'-SL.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol assesses the ability of 6'-SL to inhibit LPS-induced inflammation in a macrophage cell line.

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Seed cells in 96-well plates. Pre-treat cells with varying concentrations of 6'-SL (e.g., 25, 50, 100, 200 µM) for 1 hour.[6]

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for a specified period (e.g., 24 hours for cytokine measurements).[6]

-

Measurement of Inflammatory Markers:

-

Nitric Oxide (NO): Measure NO production in the supernatant using the Griess reagent.

-

Cytokines (e.g., TNF-α, IL-1β): Quantify cytokine levels in the supernatant using ELISA kits.

-

NF-κB Activation: Assess the nuclear translocation of the p65 subunit of NF-κB using immunofluorescence or Western blotting of nuclear extracts.[6]

-

Reactive Oxygen Species (ROS): Measure intracellular ROS levels using fluorescent probes like DHE (dihydroethidium).[6]

-

Hemagglutination Inhibition (HI) Assay for Antiviral Activity

This assay determines the ability of 6'-SL to inhibit virus-induced agglutination of red blood cells (RBCs).

-

Virus Preparation: Prepare a standardized suspension of the virus (e.g., influenza virus).

-

Serial Dilution of 6'-SL: Prepare two-fold serial dilutions of 6'-SL in a V-bottom 96-well microtiter plate.

-

Virus Addition: Add a standardized amount of the virus to each well containing the 6'-SL dilutions.

-

Incubation: Incubate the plate at room temperature to allow 6'-SL to bind to the virus.

-

RBC Addition: Add a suspension of red blood cells (e.g., chicken or human RBCs) to each well.

-

Observation: After a further incubation period, observe the wells for hemagglutination. A button of RBCs at the bottom of the well indicates inhibition, while a diffuse lattice of RBCs indicates hemagglutination. The highest dilution of 6'-SL that completely inhibits hemagglutination is the HI titer.

Analysis of Infant Gut Microbiota by 16S rRNA Sequencing

This protocol outlines the steps to analyze the impact of 6'-SL on the infant gut microbiome.

-

Stool Sample Collection: Collect fecal samples from infants receiving a diet with or without 6'-SL supplementation.

-

DNA Extraction: Extract total bacterial DNA from the stool samples using a commercially available kit with a bead-beating step to ensure efficient lysis of all bacteria, including Gram-positive species like Bifidobacterium.

-

PCR Amplification: Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the amplicons and perform high-throughput sequencing (e.g., on an Illumina platform).

-

Bioinformatic Analysis:

-

Quality Control: Filter and trim the raw sequencing reads.

-

OTU Picking/ASV Inference: Cluster sequences into Operational Taxonomic Units (OTUs) or infer Amplicon Sequence Variants (ASVs).

-

Taxonomic Assignment: Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).

-

Diversity Analysis: Calculate alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) to compare the microbial communities of different groups.

-

Statistical Analysis: Identify differentially abundant taxa between the groups.

-

Conclusion

This compound is a vital bioactive component of human milk that confers significant health benefits to the developing infant. Its roles in shaping a healthy gut microbiome, modulating the immune system, and supporting neurodevelopment are well-supported by scientific evidence. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and professionals in the fields of infant nutrition and drug development. Further clinical research is warranted to fully elucidate the optimal concentrations and long-term effects of 6'-SL supplementation in infant formula to better mimic the benefits of human milk.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 4. Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of this compound Sodium Salt Supplementation to Formula on Growth and Clinical Parameters in Neonatal Piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipopolysaccharide-induced Activation of NF-κB Non-Canonical Pathway Requires BCL10 Serine 138 and NIK Phosphorylations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiviral Mechanism of Virucidal Sialic Acid Modified Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiviral potential of 3'-sialyllactose- and this compound-conjugated dendritic polymers against human and avian influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protective effect of 6′-Sialyllactose on LPS-induced macrophage inflammation via regulating Nrf2-mediated oxidative stress and inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

6'-Sialyllactose: A Key Modulator of the Neonatal Immune System

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

6'-Sialyllactose (6'-SL) is a prominent human milk oligosaccharide (HMO) that plays a crucial role in the development and maturation of the neonatal immune system. Its influence extends from direct immunomodulatory effects on various immune cells to indirect actions mediated by the gut microbiota. This technical guide provides a comprehensive overview of the current understanding of 6'-SL's impact on neonatal immunity, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of immunology, neonatology, and nutritional science.

Introduction

The neonatal period is a critical window for the development of the immune system, during which the infant transitions from the sterile uterine environment to a world rich in microbial exposure. Human milk is the gold standard for infant nutrition, providing not only essential nutrients but also a plethora of bioactive components that actively shape the infant's immune responses. Among these, human milk oligosaccharides (HPOs) are a major constituent, with this compound (6'-SL) being one of the most abundant sialylated HMOs.[1] Its concentration in mature human milk is estimated to be between 170–500 µg/mL.[1] 6'-SL has garnered significant scientific interest due to its multifaceted roles in promoting a healthy gut microbiome, preventing pathogen adhesion, and directly modulating immune cell functions, thereby contributing to the overall health and well-being of the neonate.

Mechanisms of Action

The immunomodulatory effects of 6'-SL are mediated through two primary pathways: indirect modulation via the gut microbiota and direct interaction with immune cells.

Indirect Immunomodulation via the Gut Microbiota

6'-SL is a prebiotic that resists digestion in the upper gastrointestinal tract and reaches the colon intact, where it selectively promotes the growth of beneficial bacteria, particularly Bifidobacterium and Bacteroides species.[2] The metabolism of 6'-SL by these saccharolytic bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate.[2] These SCFAs have profound immunomodulatory effects, including:

-

Enhancing intestinal barrier function: Butyrate serves as a primary energy source for colonocytes, strengthening the gut barrier and reducing intestinal permeability.

-

Modulating immune cell differentiation and function: SCFAs can influence the differentiation of T cells, promoting the generation of regulatory T cells (Tregs) which are crucial for maintaining immune tolerance.

-

Anti-inflammatory effects: SCFAs can inhibit the production of pro-inflammatory cytokines by various immune cells.

Direct Immunomodulation of Immune Cells

6'-SL can directly interact with and modulate the function of various immune cells, most notably macrophages.

-

Macrophages: 6'-SL has been shown to exert potent anti-inflammatory effects on macrophages by inhibiting lipopolysaccharide (LPS)-induced inflammation.[3] This is achieved through the modulation of key signaling pathways, including the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway and the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway.[3] By suppressing pro-inflammatory cytokine production and reducing oxidative stress, 6'-SL helps to dampen excessive inflammatory responses.

-

Dendritic Cells (DCs) and T Cells: The direct effects of 6'-SL on dendritic cells and T cells are less clear. Some studies suggest that 6'-SL does not directly alter human DC differentiation or maturation. However, HMOs as a group have been shown to induce a tolerogenic phenotype in DCs, which in turn can promote the differentiation of Tregs.[4] In neonatal pig models, diets supplemented with a complex HMO mixture including 6'-SL led to increased mRNA levels of IFN-γ (a Th1 cytokine) and the anti-inflammatory cytokine IL-10 in ileal tissue.[4]

Quantitative Data on Immune Modulation by this compound

The following tables summarize key quantitative findings from in vitro and in vivo studies on the effects of 6'-SL on the immune system.

Table 1: In Vitro Effects of this compound on Macrophage Function

| Parameter | Cell Type | Treatment | Concentration of 6'-SL | Result | Reference |

| Reactive Oxygen Species (ROS) Production | RAW 264.7 macrophages | LPS stimulation | 100 µM | ~3-fold reduction in LPS-induced ROS production | [3] |

| NF-κB p65 Activation | RAW 264.7 macrophages | LPS stimulation | 50-200 µM | Dose-dependent inhibition of LPS-induced NF-κB p65 activation | [3] |

| Nrf2 Expression | RAW 264.7 macrophages | LPS stimulation | 100-200 µM | Dose-dependent elevation of Nrf2 expression levels | [3] |

| HO-1 mRNA Expression | RAW 264.7 macrophages | LPS stimulation | 200 µM | Significant increase in HO-1 mRNA expression | [3] |

Table 2: In Vivo Effects of this compound on Neonatal Immune Parameters

| Parameter | Animal Model | Treatment | Dosage of 6'-SL | Result | Reference |

| Body Weight Loss | Suckling mice with LPS-induced intestinal inflammation | Co-treatment with 2'-FL and 6'-SL | High-dose (ratio not specified) | Restoration of body weight | [5] |

| Colon Length Reduction | Suckling mice with LPS-induced intestinal inflammation | Co-treatment with 2'-FL and 6'-SL | High-dose (ratio not specified) | Restoration of colon length | [5] |

| Pro-inflammatory Gene Expression (Intestine) | Suckling mice with LPS-induced intestinal inflammation | Co-treatment with 2'-FL and 6'-SL | High-dose (ratio not specified) | Restoration of inflammation-related gene expression | [5] |

| IFN-γ and IL-10 mRNA (Ileum) | Neonatal pigs | Diet with HMO mixture (10% 6'-SL) | 4 g/L of HMO mixture | Greater IFN-γ and IL-10 mRNA levels compared to formula-fed pigs | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Macrophage Inflammation Assay

Objective: To assess the anti-inflammatory effects of 6'-SL on LPS-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Pre-treatment: Seed cells in appropriate plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction). Once confluent, pre-incubate the cells with varying concentrations of 6'-SL (e.g., 25, 50, 100, 200 µM) for 1 hour.

-

LPS Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for a specified duration (e.g., 24 hours for cytokine measurements).

-

Endpoint Analysis:

-

Cell Viability: Assess cell viability using the MTT assay.

-

ROS Production: Measure intracellular ROS levels using the dihydroethidium (DHE) assay and fluorescence microscopy.

-

Gene Expression Analysis: Isolate total RNA and perform qRT-PCR to quantify the expression of inflammatory and antioxidant genes (e.g., IL-1β, MCP-1, MMP9, Nrf2, HO-1).

-

Protein Analysis: Perform Western blotting to analyze the phosphorylation and nuclear translocation of key signaling proteins (e.g., p38 MAPK, Akt, NF-κB p65).[3]

-

In Vivo Suckling Mouse Model of Intestinal Inflammation

Objective: To evaluate the protective effects of 6'-SL against LPS-induced intestinal inflammation in a neonatal model.

Animal Model: Suckling C57BL/6 mice (e.g., 7-10 days old).

Methodology:

-

Animal Grouping: Divide the suckling mice into different treatment groups: control, LPS-only, and LPS + 6'-SL (and/or other HMOs).

-

HMO Administration: Administer 6'-SL (e.g., via oral gavage) for a specified period before LPS challenge.

-

LPS Challenge: Induce intestinal inflammation by intraperitoneal injection of LPS (e.g., 10 mg/kg).

-

Monitoring and Sample Collection: Monitor the mice for clinical signs of inflammation (e.g., body weight loss, diarrhea). After a defined period (e.g., 6 hours), euthanize the mice and collect intestinal tissues.

-

Endpoint Analysis:

-

Histological Analysis: Fix intestinal tissues in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) to assess morphological changes and inflammation.

-

Gene Expression Analysis: Isolate RNA from intestinal tissue and perform qRT-PCR to measure the expression of inflammatory markers.[5]

-

In Vitro Neonatal T-Cell Differentiation Assay

Objective: To investigate the effect of 6'-SL on the differentiation of naïve neonatal T cells into different T helper subsets.

Cell Source: Naïve CD4+ T cells isolated from human cord blood.

Methodology:

-

Cell Isolation: Isolate mononuclear cells from cord blood by density gradient centrifugation. Isolate naïve CD4+ T cells using a negative selection magnetic bead sorting kit.

-

T-Cell Activation: Coat 96-well plates with anti-CD3 and anti-CD28 antibodies. Add the isolated naïve CD4+ T cells to the wells.

-

Differentiation Conditions: Culture the cells in the presence of polarizing cytokines for specific T helper lineages (e.g., IL-12 for Th1, IL-4 for Th2, TGF-β and IL-6 for Th17, TGF-β and IL-2 for Tregs) with or without the addition of 6'-SL at various concentrations.

-

Endpoint Analysis (after 4-6 days):

-

Cytokine Profiling: Restimulate the cells and measure the production of signature cytokines (e.g., IFN-γ for Th1, IL-4/IL-5 for Th2, IL-17 for Th17, IL-10 for Tregs) in the culture supernatant by ELISA or multiplex bead array.

-

Transcription Factor Staining: Perform intracellular staining for lineage-specific transcription factors (e.g., T-bet for Th1, GATA3 for Th2, RORγt for Th17, FoxP3 for Tregs) and analyze by flow cytometry.

-

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Figure 1: this compound inhibits the LPS-induced TLR4/NF-κB signaling pathway in macrophages.

Figure 2: this compound activates the Nrf2-mediated antioxidant pathway in macrophages.

Conclusion and Future Directions

This compound is a key bioactive component of human milk with significant immunomodulatory properties that contribute to the healthy development of the neonatal immune system. Its ability to shape the gut microbiota and directly interact with immune cells, particularly macrophages, to exert anti-inflammatory and antioxidant effects underscores its importance in early life nutrition.

While significant progress has been made in understanding the role of 6'-SL, further research is warranted in several areas:

-

Human Clinical Trials: More well-controlled clinical trials in human infants are needed to corroborate the findings from preclinical models and to establish the optimal dosage and long-term benefits of 6'-SL supplementation in infant formula.

-

Effects on Other Immune Cells: The direct effects of 6'-SL on neonatal T cells and B cells, including their differentiation, cytokine production, and antibody responses, require further investigation.

-

Synergistic Effects: Research into the synergistic effects of 6'-SL with other HMOs and milk components will provide a more holistic understanding of the immunomodulatory properties of human milk.

-

Long-term Programming: Studies exploring the long-term programming effects of early-life exposure to 6'-SL on immune health and disease susceptibility in later life are of great interest.

A deeper understanding of the mechanisms of action of 6'-SL will pave the way for the development of novel nutritional interventions and therapeutic strategies aimed at promoting optimal immune development and reducing the burden of immune-related disorders in infancy and beyond.

References

- 1. Studies and Application of Sialylated Milk Components on Regulating Neonatal Gut Microbiota and Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective effect of 6′-Sialyllactose on LPS-induced macrophage inflammation via regulating Nrf2-mediated oxidative stress and inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Milk Oligosaccharides Influence Neonatal Mucosal and Systemic Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ameliorating effect of 2'-fucosyllactose and this compound on lipopolysaccharide-induced intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of 6'-Sialyllactose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'-Sialyllactose (6'-SL) is a prominent acidic oligosaccharide found in human milk, composed of sialic acid linked to the galactose moiety of lactose. Beyond its basic nutritional role, 6'-SL is a bioactive molecule with a complex and multifaceted mechanism of action, influencing a range of physiological processes from immunity and gut health to neurological and muscular function. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms through which 6'-SL exerts its effects, supported by quantitative data from key studies and detailed experimental protocols.

Immunomodulatory and Anti-inflammatory Effects

This compound has demonstrated significant immunomodulatory and anti-inflammatory properties, primarily through the modulation of key signaling pathways in immune cells.

Inhibition of Pro-inflammatory Pathways

In response to inflammatory stimuli such as lipopolysaccharide (LPS), 6'-SL has been shown to attenuate the inflammatory cascade by targeting critical signaling nodes.

One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . 6'-SL pretreatment has been shown to suppress the phosphorylation of Akt and p38 MAPK, which are upstream activators of NF-κB.[1][2] This leads to a reduction in the nuclear translocation and transactivation of the p65 subunit of NF-κB.[1][2] Consequently, the expression of pro-inflammatory cytokines and chemokines, such as Interleukin-1β (IL-1β) and Monocyte Chemoattractant Protein-1 (MCP-1), is downregulated.[1][2]

Furthermore, 6'-SL can directly interact with and inhibit Toll-like Receptor 4 (TLR4) signaling.[3] TLR4 is a key receptor that recognizes LPS, and its activation triggers a downstream inflammatory response. By binding to TLR4, 6'-SL can prevent the initiation of this inflammatory cascade, thereby protecting against conditions like necrotizing enterocolitis.[3]

Activation of Antioxidant Responses

6'-SL also exerts anti-inflammatory effects by bolstering the cellular antioxidant defense system. It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .[1] Treatment with 6'-SL has been observed to enhance the promoter activity of the Antioxidant Response Element (ARE) and increase the expression of the downstream antioxidant enzyme, Heme Oxygenase-1 (HO-1).[1] This leads to a reduction in intracellular Reactive Oxygen Species (ROS) production, which in turn mitigates oxidative stress-induced inflammation.[1][2]

Signaling Pathway Diagram: 6'-SL in Macrophage Inflammation

Caption: 6'-SL inhibits LPS-induced inflammation via NF-κB and activates Nrf2 antioxidant response.

Quantitative Data on Immunomodulatory Effects

| Parameter | Cell/Animal Model | Treatment | Result | Reference |

| ROS Production | RAW 264.7 macrophages | 1 µg/ml LPS + 100 µM 6'-SL | ~3-fold reduction in DHE fluorescence intensity compared to LPS alone | [1] |

| NF-κB (p65) Nuclear Translocation | RAW 264.7 macrophages | 1 µg/ml LPS + 100 µM 6'-SL | Significant reduction in nuclear p65 protein levels | [1] |

| ARE Promoter Activity | RAW 264.7 macrophages | 1 µg/ml LPS + 100 µM 6'-SL | Significant increase in ARE-luciferase reporter activity | [1] |

| MMP9 and MCP-1 Expression | Aorta endothelium of ICR mice | 10 mg/kg LPS + 100 mg/kg 6'-SL | Significant decrease in immunofluorescence staining intensity | [4] |

Experimental Protocols

-

Cell Line: RAW 264.7 murine macrophages.

-

Treatment: Cells are pre-incubated with varying concentrations of 6'-SL (e.g., 25, 50, 100, 200 µM) for 1 hour, followed by stimulation with 1 µg/ml LPS for a specified duration (e.g., 1 hour for signaling studies, 24 hours for cytokine expression).

-

Analysis:

-

Western Blotting: To assess the phosphorylation status of proteins in the Akt, p38 MAPK, and NF-κB pathways.

-

qRT-PCR: To measure the mRNA expression levels of pro-inflammatory genes like IL-1β and MCP-1.

-

Immunofluorescence: To visualize the nuclear translocation of NF-κB (p65).

-

-

Animal Model: ICR mice.

-

Treatment: Mice receive a pretreatment of 100 mg/kg 6'-SL via intraperitoneal injection 2 hours prior to an intraperitoneal injection of 10 mg/kg LPS. The experiment is typically terminated 6 hours after the LPS injection.

-

Analysis:

Modulation of Gut Microbiota

6'-SL acts as a prebiotic, shaping the composition and function of the gut microbiota. Unlike many other human milk oligosaccharides that primarily promote the growth of Bifidobacterium, 6'-SL has a more distinct effect.[5][6]

Promotion of Short-Chain Fatty Acid (SCFA) Production

Studies using the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) have shown that 6'-SL supplementation increases the production of SCFAs, particularly acetate and propionate.[6] This is achieved by promoting the growth of SCFA-producing bacteria such as Phascolarctobacterium and Lachnospiraceae.[6] SCFAs are crucial for maintaining gut barrier function and have systemic anti-inflammatory effects.

Enhancement of Gut Barrier Function

The increased production of SCFAs induced by 6'-SL contributes to the enhancement of the intestinal barrier function. In vitro studies using Caco-2 cell monolayers have demonstrated that the supernatant from SHIME cultures supplemented with 6'-SL improves barrier integrity.[6]

Workflow Diagram: 6'-SL and Gut Microbiota

Caption: 6'-SL modulates gut microbiota to increase SCFA production and enhance barrier function.

Quantitative Data on Gut Microbiota Modulation

| Parameter | Model | Treatment | Result | Reference |

| Acetate Concentration | SHIME® Culture | 6'-SL supplementation | Significant increase compared to control | [6] |

| Propionate Concentration | SHIME® Culture | 6'-SL supplementation | Significant increase compared to control | [6] |

| Relative Abundance of Lachnospiraceae | SHIME® Culture | 6'-SL supplementation | Increased relative abundance | [6] |

Experimental Protocol: SHIME® Model

-

Model: The Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) is a multi-compartmental in vitro model that simulates the different regions of the human gastrointestinal tract.

-

Inoculum: Fecal microbiota from healthy adult donors.

-

Treatment: After a stabilization period, the model is supplemented with 6'-SL daily for a defined treatment period (e.g., 14-28 days).

-

Analysis:

-

HPLC: To quantify SCFA concentrations in the culture supernatant.

-

16S rRNA Gene Sequencing: To analyze the composition of the microbial community.

-

Caco-2 Cell Permeability Assay: To assess the effect of the culture supernatant on intestinal barrier function.[6]

-

Neurological and Cognitive Development

6'-SL plays a crucial role in brain development and cognitive function, largely attributed to its sialic acid component.[7] Sialic acid is essential for the formation of gangliosides, which are vital for synaptic connections and myelination in the brain.[8]

Preclinical studies have shown that the absence of 6'-SL in the diet during early life can lead to deficits in attention, learning, and memory in adult offspring.[9] Conversely, supplementation with 6'-SL has been linked to improved cognitive and motor skills in infants.[10] The gut-brain axis is thought to be a key mediator of these effects, with the gut microbiota potentially metabolizing 6'-SL to influence brain function.[9]

Muscle Health and Performance

Emerging research indicates that 6'-SL can positively impact muscle health and exercise performance.

Increased Muscle Mass and Strength

In animal models, administration of 6'-SL has been shown to increase the mass of both the gastrocnemius and soleus muscles.[11][12] This is accompanied by an increase in muscle fiber size and the protein expression of total myosin heavy chain.[11][12] Consequently, this leads to improved grip strength and enhanced endurance exercise performance, as evidenced by increased running distance and time to exhaustion.[11][12][13]

Potential Mechanisms

The proposed mechanisms for these effects include enhanced anti-inflammatory and antioxidant properties, as well as the potential modulation of signaling pathways involved in muscle protein synthesis, such as the mammalian target of rapamycin (mTOR) pathway.[11] Additionally, 6'-SL may influence muscle cell adaptations through the gut-brain-muscle axis, potentially involving adenosine receptor signaling.[14]

Quantitative Data on Muscle Performance

| Parameter | Animal Model | Treatment | Result | Reference |

| Exhaustive Treadmill Distance | C57BL/6J mice | 100 mg/kg 6'-SL for 12 weeks | 674 ± 87.1 m (vs. 560.6 ± 76.1 m in control) | [11][15] |

| Exhaustive Treadmill Time | C57BL/6J mice | 100 mg/kg 6'-SL for 12 weeks | 37.1 ± 2.6 min (vs. 33.5 ± 2.7 min in control) | [11][15] |

| Grip Strength Increase | C57BL/6J mice | 100 mg/kg 6'-SL for 10 weeks | 108.6% ± 12% increase (vs. 96.3% ± 6.2% in control) | [15] |

| Gastrocnemius Muscle Weight | C57BL/6J mice | 100 mg/kg 6'-SL for 12 weeks | Significant increase compared to control | [11] |

Experimental Protocol: In Vivo Muscle Performance Study

-

Animal Model: Seven-week-old male C57BL/6J mice.

-

Treatment: Oral administration of 100 mg/kg 6'-SL daily for 12 weeks.

-

Analysis:

-

Exhaustive Treadmill Test: To measure running distance and time to exhaustion.

-

Grip Strength Test: To assess muscle strength.

-

Histological Analysis: Hematoxylin and eosin staining of gastrocnemius muscle cross-sections to measure muscle fiber diameter.

-

Western Blotting: To quantify the expression of myosin heavy chain in muscle tissue.[11][12]

-

Conclusion

This compound is a highly bioactive compound with a diverse range of mechanisms of action that contribute to its beneficial effects on human health. Its ability to modulate the immune system, shape the gut microbiota, support neurological development, and enhance muscle function underscores its potential as a key ingredient in functional foods, infant formula, and therapeutic agents. The detailed understanding of its molecular pathways and the availability of robust experimental protocols provide a solid foundation for further research and development in these areas.

References

- 1. Protective effect of 6′-Sialyllactose on LPS-induced macrophage inflammation via regulating Nrf2-mediated oxidative stress and inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective effect of this compound on LPS-induced macrophage inflammation via regulating Nrf2-mediated oxidative stress and inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The human milk oligosaccharides 2'-fucosyllactose and this compound protect against the development of necrotizing enterocolitis by inhibiting toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. siallac.com [siallac.com]

- 6. Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. layerorigin.com [layerorigin.com]

- 8. HMOs in infant formula for development and gut health [nutraingredients.com]

- 9. The Human Milk Oligosaccharide, 6’Sialyllactose in early Life plays a key Role in the Brain Development of Mice [nestlenutrition-institute.org]

- 10. How HMOs Can Support Infant Cognition [nutritionnews.abbott]

- 11. mdpi.com [mdpi.com]

- 12. This compound Enhances Exercise Performance via Increased Muscle Mass and Strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. layerorigin.com [layerorigin.com]

- 15. 6′-Sialyllactose Enhances Exercise Performance via Increased Muscle Mass and Strength - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation into 6'-Sialyllactose for Adult Health: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'-Sialyllactose (6'-SL) is a prominent human milk oligosaccharide (HMO) that is increasingly being investigated for its potential health benefits in adults.[1][2] Structurally, it is a trisaccharide composed of N-acetylneuraminic acid (sialic acid) linked to the 6-position of the galactose moiety of lactose.[3] While its role in infant development is well-established, emerging preclinical and clinical evidence suggests that 6'-SL may offer therapeutic potential in several areas of adult health, including muscle function, immune modulation, and gut microbiome homeostasis.[1][2][3] This technical guide provides an in-depth overview of the current state of research on 6'-SL for adult health, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of this compound in adults.

Table 1: Clinical Studies on this compound in Adults

| Study Population | Dosage | Duration | Key Outcomes | Reference |

| Healthy Adults | 6 g/day (3 g twice daily) | 12 weeks | No serious adverse events; most common adverse events were mild gastrointestinal issues with no significant difference from placebo. | [4][5][6] |

| Patients with GNE Myopathy | 3 g/day or 6 g/day | 96 weeks | The 6 g/day dose was found to be efficacious, improving proximal muscle power and preventing muscle degeneration. Plasma sialic acid levels increased. The drug was well-tolerated. | [7] |

| Patients with GNE Myopathy | 6 g/day | 48 weeks | A pilot trial to confirm the efficacy of 6'-SL. Showed minimal effect on muscle strength in the short term but promising changes in fat fraction on muscle MRI, suggesting long-term benefits. | [8] |

Table 2: Preclinical Studies on this compound

| Animal Model | Dosage | Duration | Key Outcomes | Reference |

| 7-week-old male C57BL/6J mice | 100 mg/kg | 12 weeks | Significantly improved exhaustive treadmill performance (distance and time). Increased grip strength and muscle mass in the gastrocnemius and soleus. | [9][10] |

| ICR mice (LPS-induced inflammation) | 100 mg/kg (pretreatment) | 2 hours before LPS injection | Mitigated LPS-induced acute inflammation. | [11][12] |

| Dexamethasone-induced muscle atrophy model | Not specified | Not specified | Prevented the decrease in muscle weight and led to a significant increase in grip strength. | [2] |

| Neonatal piglets | 300, 600, or 1200 mg/L of formula | 21 days | To evaluate safety and effects on growth and clinical parameters. | [13] |

Key Biological Effects and Mechanisms of Action

Muscle Health and Performance

Preliminary evidence strongly suggests a beneficial role for 6'-SL in muscle health and performance. In a clinical trial involving patients with GNE myopathy, a rare genetic disorder causing progressive muscle weakness due to impaired sialic acid production, daily oral supplementation with 6 g of 6'-SL for 96 weeks resulted in improved proximal muscle power and prevented muscle degeneration.[7] Another study on GNE myopathy patients also indicated that 6'-SL may have a dose-dependent protective effect against muscle degeneration.[2]

Preclinical studies in mice have shown that 6'-SL supplementation can enhance exercise performance by increasing muscle mass and strength.[9][10] Specifically, mice administered 100 mg/kg of 6'-SL for 12 weeks exhibited increased running distance and time to exhaustion on a treadmill, alongside increased muscle weight and grip strength.[9] Furthermore, 6'-SL has been shown to alleviate muscle fatigue by reducing blood lactate levels after exercise in mice.[14] In a model of dexamethasone-induced muscle atrophy, 6'-SL treatment inhibited the reduction in muscle weight and significantly increased grip strength.[2]

The proposed mechanisms for these effects include the activation of the adenosine receptor/AMPK signaling pathway, which is a key regulator of cellular energy homeostasis.[2]

Immune Modulation and Anti-inflammatory Effects

This compound has demonstrated significant immunomodulatory and anti-inflammatory properties. In a study using a lipopolysaccharide (LPS)-induced macrophage inflammation model, 6'-SL was found to mitigate inflammation by modulating the immune system.[11][12] It effectively attenuated the phosphorylation of p38 MAPK and Akt, as well as the nuclear translocation of p65, a subunit of the pro-inflammatory transcription factor NF-κB.[11][12]

Furthermore, 6'-SL has been shown to reduce the production of reactive oxygen species (ROS) and restore the levels of the antioxidant proteins Nrf2 and HO-1, which are suppressed by LPS.[11] These findings suggest that 6'-SL exerts its anti-inflammatory effects by regulating Nrf2-mediated oxidative stress and inflammatory signaling pathways.[11]

The potential anti-inflammatory properties of 6'-SL may also contribute to its beneficial effects on muscle health by reducing exercise-induced inflammation and promoting recovery.[2]

Gut Microbiota Modulation

As a human milk oligosaccharide, 6'-SL acts as a prebiotic, influencing the composition and activity of the gut microbiota.[3][15] In an in vitro model simulating the human intestinal microbial ecosystem (SHIME®), supplementation with 6'-SL led to a significant increase in the production of short-chain fatty acids (SCFAs), particularly propionate and butyrate.[16] This was associated with the promotion of SCFA-producing bacteria such as Phascolarctobacterium and members of the Lachnospiraceae family, without a significant increase in Bifidobacterium populations.[15][16]

The increased production of SCFAs and the modulation of the gut microbiota by 6'-SL can have systemic benefits, including improved gut barrier function and modulation of the gut-brain axis.[15][17]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments investigating the effects of this compound.

In Vitro Macrophage Inflammation Assay

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Treatment: Cells are pre-incubated with varying concentrations of 6'-SL (e.g., 100 μM, 200 μM) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[11][12]

-

Analysis of Inflammatory Markers:

-

Western Blotting: To assess the phosphorylation status of key signaling proteins such as p38 MAPK, Akt, and the nuclear translocation of NF-κB p65.[11][12]

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of pro-inflammatory cytokines (e.g., IL-1β), chemokines (e.g., MCP-1), and tissue damage markers (e.g., MMP9).[11][12]

-

Immunofluorescence Analysis: To visualize the nuclear translocation of NF-κB p65.[11][12]

-

-

Assessment of Oxidative Stress:

In Vivo Murine Model of LPS-Induced Acute Inflammation

-

Animal Model: ICR mice.

-

Treatment: Mice are pretreated with 6'-SL (e.g., 100 mg/kg) via intraperitoneal injection for a specified period (e.g., 2 hours) before being challenged with an intraperitoneal injection of LPS (e.g., 10 mg/kg) for a duration of 6 hours.[11][12]

-

Outcome Measures:

-

Analysis of tissue samples (e.g., endothelium): To assess the expression of markers of oxidative stress (e.g., via DHE staining) and inflammation (e.g., MMP9, MCP-1) through immunohistochemistry or other relevant techniques.[11]

-

In Vitro Gut Microbiome Fermentation Model (SHIME®)

-

Model: The Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) is a multi-compartment in vitro model that simulates the conditions of the human gastrointestinal tract.

-

Inoculum: Fecal microbiota from healthy adult donors.

-

Treatment: The SHIME® system is supplemented with 3'-SL and 6'-SL.

-

Analysis:

-

Short-Chain Fatty Acid (SCFA) Analysis: The concentrations of SCFAs (e.g., acetate, propionate, butyrate) in the culture broth are measured using High-Performance Liquid Chromatography (HPLC).[16]

-

Microbiota Composition Analysis: 16S rRNA gene sequencing is performed to analyze changes in the composition of the gut microbiota.[15]

-

Signaling Pathways and Experimental Workflows

Anti-inflammatory and Antioxidant Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway through which this compound mitigates LPS-induced inflammation and oxidative stress in macrophages.

Caption: 6'-SL inhibits LPS-induced inflammatory pathways and promotes Nrf2-mediated antioxidant response.

Proposed Gut-Brain-Muscle Axis Signaling for Enhanced Endurance

The following diagram outlines a potential mechanism by which this compound may improve muscle endurance through the gut-brain-muscle axis.

Caption: Proposed gut-brain-muscle axis pathway for 6'-SL-mediated endurance enhancement.

Experimental Workflow for Preclinical Muscle Performance Studies

This diagram illustrates a typical experimental workflow for evaluating the effects of this compound on muscle performance in a preclinical mouse model.

Caption: Workflow for assessing the impact of 6'-SL on mouse muscle function and performance.

Conclusion and Future Directions

The preliminary evidence for the health benefits of this compound in adults is promising, particularly in the areas of muscle health, immune function, and gut microbiota modulation. The summarized quantitative data and elucidated signaling pathways provide a solid foundation for further research and development.

Future investigations should focus on:

-

Larger-scale, placebo-controlled clinical trials in diverse adult populations to confirm the efficacy and safety of 6'-SL for various health indications.

-

Dose-response studies to determine the optimal dosage for different applications.

-

In-depth mechanistic studies to further unravel the molecular pathways through which 6'-SL exerts its effects, including the interplay between the gut microbiome, immune system, and muscle metabolism.

-

Exploration of synergistic effects of 6'-SL with other bioactive compounds.

The continued investigation of this compound holds significant potential for the development of novel nutraceuticals and therapeutic agents aimed at promoting healthy aging and improving overall well-being in adults.

References

- 1. casupplements.com [casupplements.com]

- 2. layerorigin.com [layerorigin.com]

- 3. casupplements.com [casupplements.com]

- 4. Randomized, triple-blind, placebo-controlled study to evaluate the safety of this compound in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. - Ask this paper | Bohrium [bohrium.com]

- 7. gne-myopathy.org [gne-myopathy.org]

- 8. A pilot trial for efficacy confirmation of this compound supplementation in GNE myopathy: Randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6′-Sialyllactose Enhances Exercise Performance via Increased Muscle Mass and Strength - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Protective effect of 6′-Sialyllactose on LPS-induced macrophage inflammation via regulating Nrf2-mediated oxidative stress and inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protective effect of this compound on LPS-induced macrophage inflammation via regulating Nrf2-mediated oxidative stress and inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of 6′-Sialyllactose Sodium Salt Supplementation to Formula on Growth and Clinical Parameters in Neonatal Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GeneChem’s 6′-Sialyllactose research offers solution for muscle loss [nutraingredients.com]

- 15. siallac.com [siallac.com]

- 16. Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The prebiotics 3′Sialyllactose and 6′Sialyllactose diminish stressor-induced anxiety-like behavior and colonic microbiota alterations: evidence for effects on the gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]